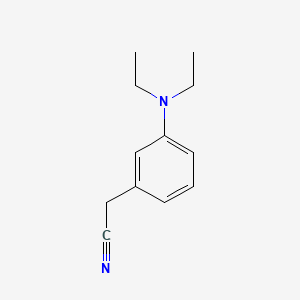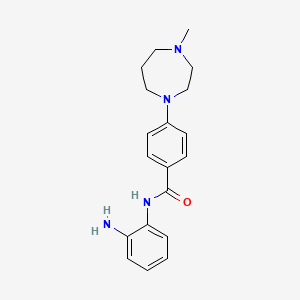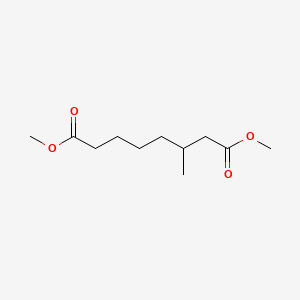
Dimethyl 3-methyloctanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyloctanedioic acid dimethyl ester is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is a derivative of octanedioic acid, featuring a methyl group at the third carbon and two ester groups at the terminal positions. This compound is also known by its IUPAC name, 3-methyl-1,8-dimethyloctanedioate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctanedioic acid dimethyl ester typically involves the esterification of 3-methyloctanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of 3-Methyloctanedioic acid dimethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
化学反应分析
Types of Reactions
3-Methyloctanedioic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-Methyloctanedioic acid.
Reduction: 3-Methyl-1,8-octanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
3-Methyloctanedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
作用机制
The mechanism of action of 3-Methyloctanedioic acid dimethyl ester largely depends on its chemical reactivity. In biological systems, it may act as a precursor to bioactive molecules through enzymatic hydrolysis to release 3-methyloctanedioic acid, which can then participate in various metabolic pathways. The ester groups can also facilitate the transport of the compound across cell membranes, enhancing its bioavailability .
相似化合物的比较
Similar Compounds
2-Methyloctanedioic acid dimethyl ester: Similar structure but with the methyl group at the second carbon.
Nonanedioic acid dimethyl ester: One carbon longer chain without the methyl substitution.
Octanedioic acid dimethyl ester: Lacks the methyl group at the third carbon.
Uniqueness
3-Methyloctanedioic acid dimethyl ester is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and physical properties. This structural feature can lead to differences in boiling point, solubility, and reactivity compared to its analogs .
属性
CAS 编号 |
54576-15-7 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
dimethyl 3-methyloctanedioate |
InChI |
InChI=1S/C11H20O4/c1-9(8-11(13)15-3)6-4-5-7-10(12)14-2/h9H,4-8H2,1-3H3 |
InChI 键 |
XXILFTORDPJBLE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCC(=O)OC)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


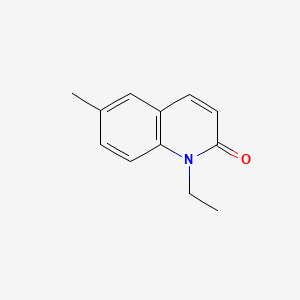
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)
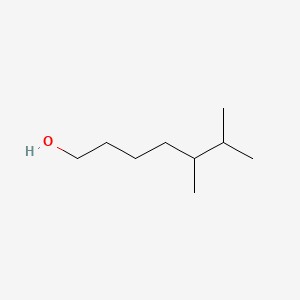
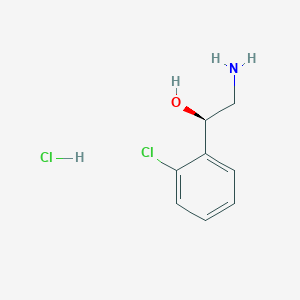
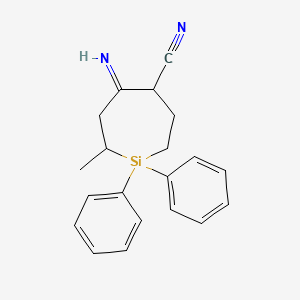
![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
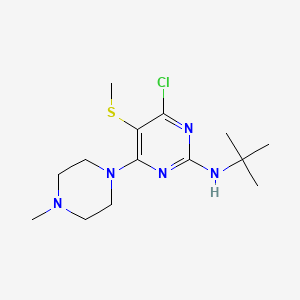
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
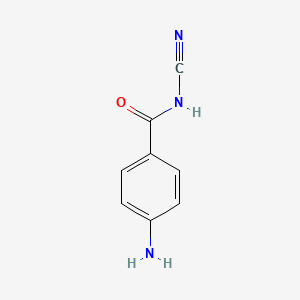
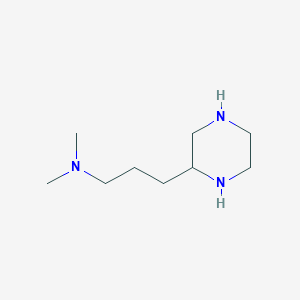
![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)
